![molecular formula C₁₇H₂₅N₂O₉P B1139768 [(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate CAS No. 1041021-85-5](/img/structure/B1139768.png)

[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

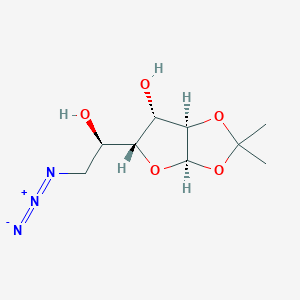

The compound appears to contain a furo[3,2-d][1,3]dioxin ring, which is a type of oxygen-containing heterocycle . It also contains a phosphorus atom, suggesting it might be a type of organophosphorus compound . The presence of the cyanoethoxy groups could indicate that this compound has some interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the furo[3,2-d][1,3]dioxin ring and the phosphorus atom. The stereochemistry at the 4a, 6, 7, and 7a positions indicates that this compound has multiple chiral centers .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role in determining these properties .Aplicaciones Científicas De Investigación

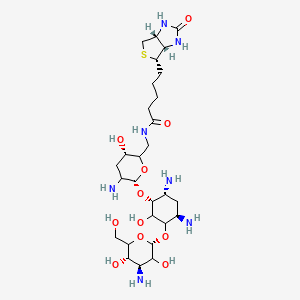

Antiviral Research

Application Summary

This compound has been used in the synthesis of dammarane triterpenoids, which have shown notable antiviral activity .

Methods of Application

The compound is used in the cyanoethylation of dammaran-3β-ols and 3-oxime dammarene, semisynthetic derivatives of the natural dipterocarpol. This process affords a series of new dammarane triterpenoids containing a 2-cyanoethoxy fragment at the carbon atom in the position 3 of the tetracyclic scaffold .

Results or Outcomes

The anti-influenza activity of the prepared tetrazolyldammaranes and intermediate compounds against influenza virus A H1N1 was tested. A considerable antiviral activity was observed for 20 (S)-3- (2-1 Н -tetrazol-5-ylethoxyimino)-25,26,27-trinor-20,24-olidedammarane .

Synthesis of Glycyrrhetic Acid Methyl Ester Derivatives

Application Summary

This compound has been used in the synthesis of novel tetrazolyl derivatives of biologically active triterpenoid, methyl 3β-[2-(1H-tetrazol-5-yl)ethoxy]-11-oxoolean-12-en-30-oate .

Methods of Application

The compound is used in the cyanoethylation of natural glycyrrhetic acid methyl ester to give the corresponding 3β-O-(2-cyanoethyl) derivative. This derivative is then treated with sodium azide to obtain the novel tetrazolyl derivative .

Results or Outcomes

The synthesized tetrazolyl derivative of biologically active triterpenoid, methyl 3β-[2-(1H-tetrazol-5-yl)ethoxy]-11-oxoolean-12-en-30-oate, represents a new class of compounds with potential biological activity .

Safety And Hazards

Propiedades

IUPAC Name |

[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N2O9P/c1-12(20)26-15-14(27-13-10-22-17(2,3)28-16(13)15)11-25-29(21,23-8-4-6-18)24-9-5-7-19/h13-16H,4-5,8-11H2,1-3H3/t13-,14+,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWCHPGRHWOJBO-FZKCQIBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]2[C@@H]1OC(OC2)(C)C)COP(=O)(OCCC#N)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46779948 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/no-structure.png)

![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)